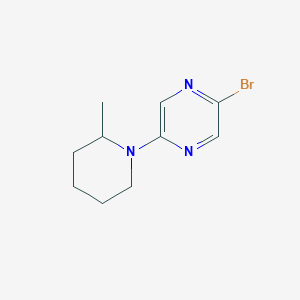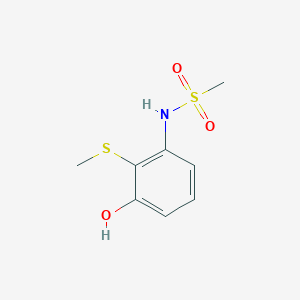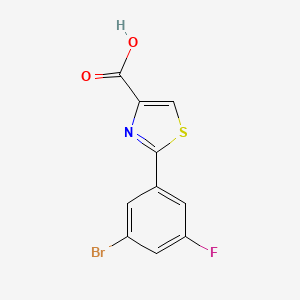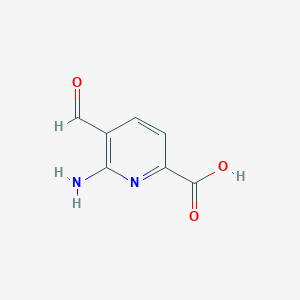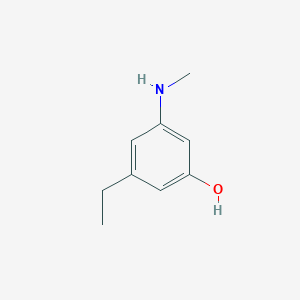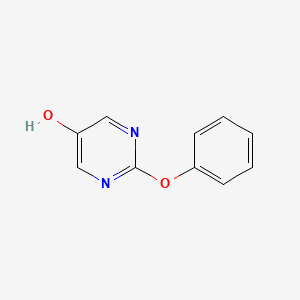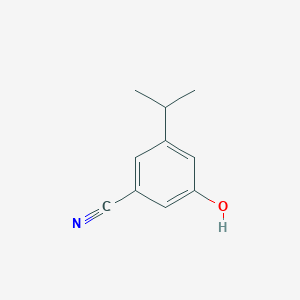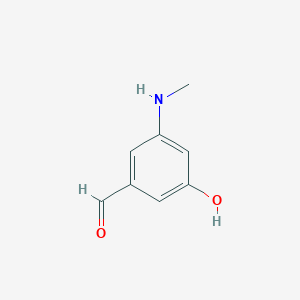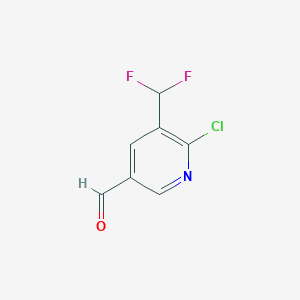![molecular formula C10H8F3NO3 B14852424 [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 6th position, a trifluoromethyl group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated pyridines as starting materials The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates The acetylation can be achieved using acetyl chloride in the presence of a base like pyridine
Industrial Production Methods: Industrial production of [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions: [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its trifluoromethyl group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The acetyl group can participate in acetylation reactions, affecting protein function and signaling pathways .
相似化合物的比较
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the acetyl and acetic acid moieties.
2,4,6-Trisubstituted Pyridines: Similar structure but different substituents, leading to varied chemical and biological properties.
Pyrimidopyrimidines: Bicyclic compounds with similar nitrogen-containing rings but different functional groups.
Uniqueness: [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the combination of its trifluoromethyl, acetyl, and acetic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C10H8F3NO3 |
|---|---|
分子量 |
247.17 g/mol |
IUPAC 名称 |
2-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)8-3-6(10(11,12)13)2-7(14-8)4-9(16)17/h2-3H,4H2,1H3,(H,16,17) |
InChI 键 |
IHVGJBLDJOUZCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



